![molecular formula C21H18BrClN2O5 B6120975 (5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B6120975.png)
(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate benzaldehyde and pyrimidine derivatives under specific reaction conditions. Common reagents used in the synthesis include:
Benzaldehyde derivatives: 3-bromo-5-methoxy-4-(propan-2-yloxy)benzaldehyde
Pyrimidine derivatives: 1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Catalysts: Acid or base catalysts to facilitate the condensation reaction
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid or base catalysts for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties and could be investigated for its biological activity.
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific diseases. Pyrimidine derivatives have shown promise in treating conditions such as cancer, viral infections, and inflammatory diseases.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN2O5/c1-11(2)30-18-16(22)9-12(10-17(18)29-3)8-15-19(26)24-21(28)25(20(15)27)14-6-4-13(23)5-7-14/h4-11H,1-3H3,(H,24,26,28)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJDFOVPZPGMOU-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Br)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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